2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-((6-Bromonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide is an organic compound that features a bromonaphthalene moiety linked to an acetamide group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Formation of 6-Bromonaphthalen-2-ol: 6-Bromonaphthalene is then reacted with a hydroxylating agent to form 6-bromonaphthalen-2-ol.
Etherification: 6-Bromonaphthalen-2-ol is reacted with 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromonaphthalene moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include bromonaphthoquinones.
Reduction: Products include primary amines.
Substitution: Products include various substituted naphthalenes.
Scientific Research Applications
2-((6-Bromonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in organic electronic materials due to its unique electronic properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-((6-Bromonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with hydrophobic pockets in proteins, while the cyano and acetamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Chloronaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 2-((6-Fluoronaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 2-((6-Iodonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Uniqueness
The uniqueness of 2-((6-Bromonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide lies in the presence of the bromine atom, which can significantly influence its electronic properties and reactivity compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C18H19BrN2O2 |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-12(2)18(3,11-20)21-17(22)10-23-16-7-5-13-8-15(19)6-4-14(13)9-16/h4-9,12H,10H2,1-3H3,(H,21,22) |
InChI Key |
ANBDHIMKJICYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
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